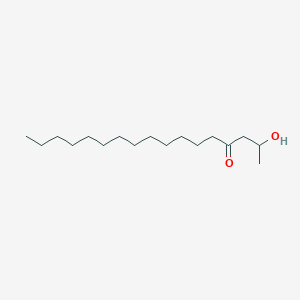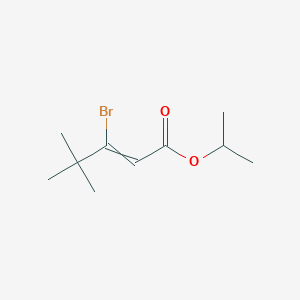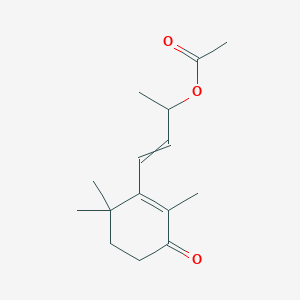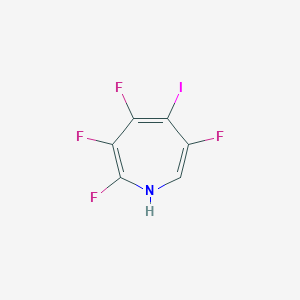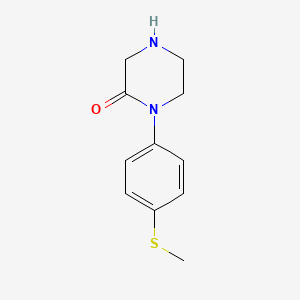
1-(4-Methylsulfanylphenyl)piperazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Methylsulfanylphenyl)piperazin-2-one is a chemical compound with the molecular formula C₁₁H₁₄N₂OS. It is a derivative of piperazine, a heterocyclic organic compound that contains a six-membered ring with two nitrogen atoms. This compound is known for its unique structural features, which include a piperazinone ring substituted with a 4-methylsulfanylphenyl group. The presence of the methylsulfanyl group imparts distinct chemical properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
The synthesis of 1-(4-Methylsulfanylphenyl)piperazin-2-one can be achieved through several synthetic routes. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This reaction typically requires the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process . Another approach involves the Ugi reaction, which is a multicomponent reaction that combines an amine, a carbonyl compound, an isocyanide, and a carboxylic acid to form the desired piperazinone derivative . Industrial production methods may involve the use of parallel solid-phase synthesis or photocatalytic synthesis to achieve higher yields and purity .
Chemical Reactions Analysis
1-(4-Methylsulfanylphenyl)piperazin-2-one undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form a sulfoxide or sulfone derivative. Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the piperazinone ring, using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.
Hydrolysis: The piperazinone ring can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group typically yields sulfoxides or sulfones, while reduction of the piperazinone ring can produce secondary amines.
Scientific Research Applications
1-(4-Methylsulfanylphenyl)piperazin-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting neurological disorders.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of 1-(4-Methylsulfanylphenyl)piperazin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to and modulate the activity of various enzymes and receptors, leading to changes in cellular signaling and function. For example, it may inhibit certain enzymes involved in the biosynthesis of essential biomolecules, thereby exerting antimicrobial effects. Additionally, its interaction with neurotransmitter receptors in the brain may contribute to its potential therapeutic effects in neurological disorders.
Comparison with Similar Compounds
1-(4-Methylsulfanylphenyl)piperazin-2-one can be compared with other similar compounds, such as:
1-(4-Methylphenyl)piperazin-2-one: Lacks the sulfanyl group, resulting in different chemical properties and reactivity.
1-(4-Chlorophenyl)piperazin-2-one: Contains a chlorine atom instead of a methylsulfanyl group, leading to variations in its biological activity and applications.
1-(4-Methoxyphenyl)piperazin-2-one: The presence of a methoxy group imparts different electronic and steric effects compared to the methylsulfanyl group.
Properties
CAS No. |
918884-43-2 |
|---|---|
Molecular Formula |
C11H14N2OS |
Molecular Weight |
222.31 g/mol |
IUPAC Name |
1-(4-methylsulfanylphenyl)piperazin-2-one |
InChI |
InChI=1S/C11H14N2OS/c1-15-10-4-2-9(3-5-10)13-7-6-12-8-11(13)14/h2-5,12H,6-8H2,1H3 |
InChI Key |
JEMFMDMKLSINPT-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=C(C=C1)N2CCNCC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


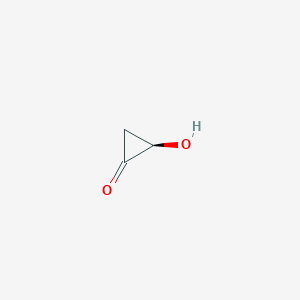
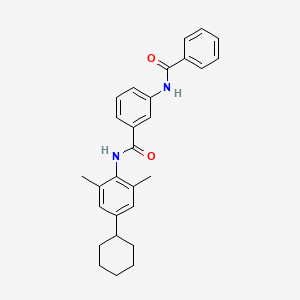
![{4-[([1,1'-Biphenyl]-2-yl)methyl]piperazin-1-yl}(pyrrolidin-1-yl)methanone](/img/structure/B14194272.png)


![(2S)-2-{[(3-Bromophenyl)methyl]amino}-4-methylpentan-1-ol](/img/structure/B14194305.png)
![Methyl 3-methoxy-5-methyl[1,1'-biphenyl]-2-carboxylate](/img/structure/B14194307.png)
![2-Chloro-1-[(2S)-2-(diphenylmethyl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B14194311.png)
![4-Amino-N-[4-(1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B14194312.png)
